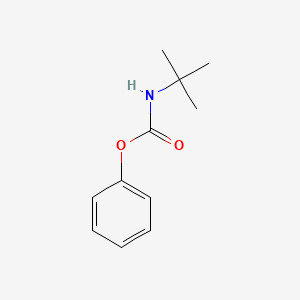

Phenyl tert-butylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenyl tert-butylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Phenyl tert-butylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release phenylamine and tert-butanol.

Acidic Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Kinetics : Faster than acidic hydrolysis due to direct nucleophilic hydroxide attack on the carbonyl carbon .

Formation of Urea Derivatives

This compound reacts with primary amines to form substituted ureas, leveraging the Boc group’s leaving ability.

Reaction with Alkyl/Aryl Amines

-

Example :

C6H5NHCO2t-Bu+RNH2→C6H5NHCONHR+t-BuOH -

Yield : 85–95% for aromatic amines; reduced yields (70–80%) with sterically hindered amines .

Chemoselectivity

-

Primary vs. Secondary Amines : Reacts preferentially with primary amines due to reduced steric hindrance .

-

Catalytic Effects : CuI enhances reaction rates in click chemistry applications .

Substitution and Coupling Reactions

The phenyl ring participates in electrophilic aromatic substitution (EAS), while the carbamate group enables coupling reactions.

EAS: Nitration

Peptide Coupling

Stability and Functional Group Compatibility

This compound exhibits stability in organic and aqueous media but decomposes under strong nucleophilic conditions.

Stability Profile

Thermal Stability

Spectroscopic Signatures

Key spectral data for reaction monitoring:

-

¹H NMR (DMSO-d₆) : δ 7.37 (t, J = 7.6 Hz, aromatic H), 1.29 (s, tert-butyl CH₃) .

-

¹³C NMR : δ 153.7 (carbamate carbonyl), 29.9 (tert-butyl C) .

Comparative Reactivity Table

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

phenyl N-tert-butylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

Clé InChI |

BKVUXKJWTVANMM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NC(=O)OC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.